N'-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N-[[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O3S/c1-18(2,3)21-17(25)22-8-6-13(7-9-22)11-19-15(23)16(24)20-12-14-5-4-10-26-14/h4-5,10,13H,6-9,11-12H2,1-3H3,(H,19,23)(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSTUQUUWYPVIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C(=O)NCC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide typically involves multiple steps, starting with the preparation of the piperidine and thiophene intermediates. The piperidine ring can be synthesized through cyclization reactions, while the thiophene ring can be introduced via cross-coupling reactions such as the Suzuki-Miyaura coupling . The final step involves the coupling of these intermediates with ethanediamide under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the ethanediamide backbone can be reduced to form amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
N’-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with therapeutic properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N’-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The piperidine and thiophene rings can interact with enzymes or receptors, modulating their activity. The ethanediamide backbone may facilitate binding to proteins or nucleic acids, influencing cellular pathways and processes.
Comparison with Similar Compounds
Functional and Pharmacological Implications
Electronic and Steric Effects
Pharmacokinetic Properties
Biological Activity
N'-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and applications based on available research findings.
Chemical Structure and Synthesis
The compound features a piperidine ring substituted with a tert-butylcarbamoyl group and a thiophenyl group. The general formula can be represented as follows:
Synthetic Routes
The synthesis typically involves multiple steps:
- Formation of Piperidine Derivative : Reaction of tert-butylcarbamoyl chloride with piperidine.
- Introduction of Thiophenyl Group : Reaction with thiophen-2-carboxylic acid or suitable thiophenyl derivatives.
- Final Coupling : Formation of the ethanediamide linkage through condensation reactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can lead to:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting cellular functions.
- Receptor Modulation : It may act as a ligand for various receptors, influencing signaling pathways associated with growth, apoptosis, and inflammation.
Case Studies and Research Findings
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains, suggesting its potential use in treating infections.
- Anticancer Potential : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.
- Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective properties, which could be beneficial in neurodegenerative diseases.
Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Neuroprotective | Protection against neuronal cell death |
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]} | Piperidine-based | Antimicrobial |
| N-(6-(4-pyrazinecarbonyl)piperazine) | Piperazine-based | Anticancer |
| 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin) | Pyrrolo-pyrimidine-based | Enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
